

In-Depth Technical Guide to 2-Naphthyl Isocyanate (CAS 2243-54-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthyl isocyanate

Cat. No.: B1194757

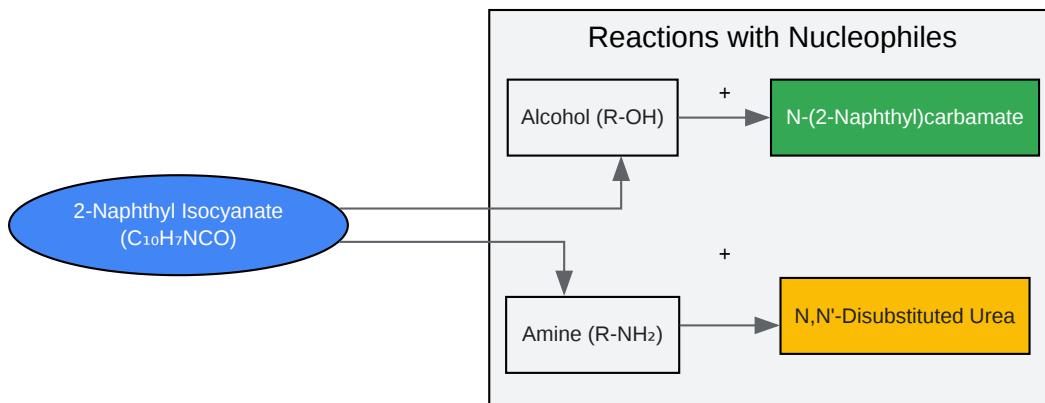
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

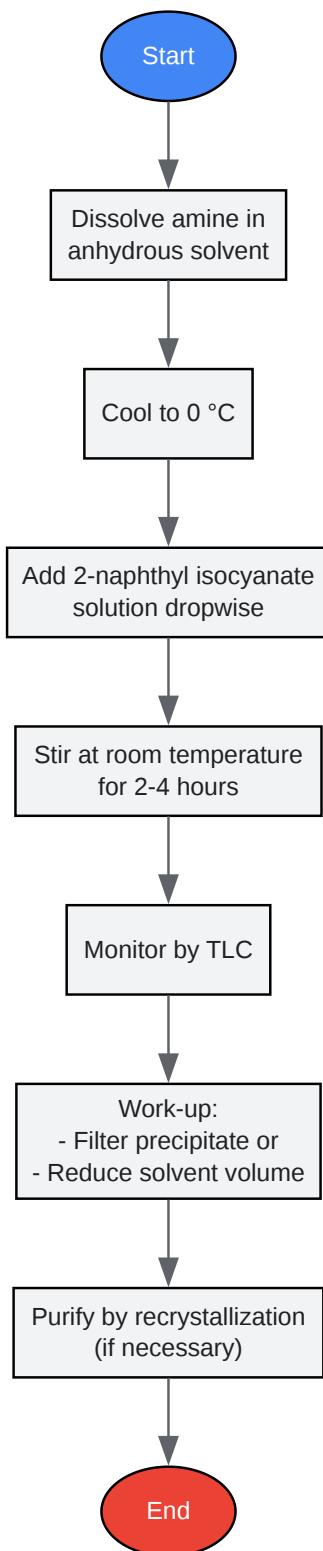
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **2-Naphthyl Isocyanate** (CAS 2243-54-1), a versatile reagent in organic chemistry with significant potential in drug discovery and development.

Chemical and Physical Properties

2-Naphthyl isocyanate is an aromatic isocyanate characterized by a naphthalene backbone. Its physical and chemical properties are summarized in the table below.


Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₇ NO	[1]
Molecular Weight	169.18 g/mol	[1]
Appearance	White chunks/solid	[1]
Melting Point	53-56 °C (lit.)	[2]
Boiling Point	83 °C at 0.2 mmHg (lit.)	[2]
Density	1.1616 g/cm ³ (rough estimate)	[1]
Flash Point	102.1 °C	[1]
Water Solubility	Hydrolyzes in water	[1]
Moisture Sensitivity	Yes	[1]

Synthesis and Reactivity


2-Naphthyl isocyanate is typically synthesized from 2-naphthylamine through phosgenation or by the Curtius rearrangement of 2-naphthoyl azide. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

The primary reactions of **2-naphthyl isocyanate** involve the nucleophilic attack on the central carbon atom of the isocyanate group. This leads to the formation of stable carbamate and urea linkages, which are prevalent in many biologically active molecules.

General Reactivity of 2-Naphthyl Isocyanate

Experimental Workflow: Synthesis of N-(2-Naphthyl) Urea

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2243-54-1,2-NAPHTHYL ISOCYANATE | lookchem [lookchem.com]
- 2. 2-Naphthyl isocyanate 97 2243-54-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Naphthyl Isocyanate (CAS 2243-54-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194757#cas-number-2243-54-1-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com